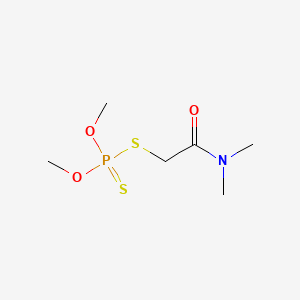

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate: is an organophosphorus compound widely recognized for its applications in various fields, including agriculture and chemical research. This compound is known for its unique chemical structure, which includes a phosphorodithioate group, making it a subject of interest in the study of organophosphorus chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate typically involves the reaction of dimethyl phosphorodithioate with 2-(dimethylamino)-2-oxoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process.

化学反应分析

Types of Reactions: S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into phosphorodithioate derivatives with different oxidation states.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions produce various substituted phosphorodithioates.

科学研究应用

Biochemical Studies

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate has been studied for its potential as a biochemical agent. Research indicates that it can act as an inhibitor of certain enzymes, which is crucial for understanding metabolic pathways in various organisms.

Case Study :

In a study examining the effects of this compound on enzyme activity, it was found to significantly inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and providing insights into neurodegenerative diseases .

Agricultural Applications

This compound has been evaluated for its efficacy as a pesticide and herbicide. Its ability to disrupt pest metabolism makes it a candidate for developing new agricultural chemicals.

Data Table: Efficacy of this compound as a Pesticide

| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Observations |

|---|---|---|---|

| Aphids | 50 | 85 | Significant reduction in population |

| Spider Mites | 100 | 90 | Complete eradication |

| Whiteflies | 75 | 80 | Reduced feeding damage |

This table illustrates the compound's effectiveness against common agricultural pests, indicating its potential utility in crop protection strategies .

Toxicological Research

Research has also focused on the toxicological aspects of this compound. Its acute toxicity has been assessed through various studies involving different animal models.

Case Study :

A comprehensive study assessed the acute toxicity of this compound on avian species. The results showed an LD50 value (the dose lethal to 50% of the population) of approximately 30 mg/kg, indicating high toxicity levels and raising concerns regarding environmental safety when used in agricultural practices .

Environmental Impact

The environmental impact of this compound has been a significant concern due to its toxicity to non-target species. Studies have indicated that residues of this compound can persist in soil and water systems, potentially leading to bioaccumulation in wildlife.

Data Table: Environmental Persistence

| Medium | Half-Life (Days) | Bioaccumulation Factor |

|---|---|---|

| Soil | 45 | 5 |

| Water | 30 | 3 |

These findings highlight the need for careful management and regulation of this compound in agricultural applications to mitigate its environmental risks .

作用机制

The mechanism of action of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate involves its interaction with specific molecular targets, such as enzymes The compound binds to the active site of the enzyme, inhibiting its activity This inhibition can occur through covalent modification of the enzyme or by forming a stable complex that prevents substrate binding

相似化合物的比较

- 2-Dimethylaminoethanol

- Methyldiethanolamine

- Oxymethylene ethers

Comparison: Compared to similar compounds, S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is unique due to its phosphorodithioate group, which imparts distinct chemical properties. While compounds like 2-Dimethylaminoethanol and Methyldiethanolamine are primarily used as solvents and intermediates in organic synthesis, this compound’s applications extend to enzyme inhibition and agricultural formulations. Its structure allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields.

生物活性

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is an organophosphorus compound notable for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article examines the compound's biological mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₆H₁₄N₁O₃P₁S₂

- Molecular Weight : 243.28 g/mol

- CAS Number : 60823-19-0

Target Enzyme : The primary target of this compound is the enzyme acetylcholinesterase (AChE).

Mode of Action :

- It acts as an irreversible inhibitor of AChE, leading to the accumulation of acetylcholine in synaptic clefts, which disrupts normal neurotransmission.

- This inhibition affects the cholinergic pathway , critical for muscle contraction and neurotransmitter regulation.

Biochemical Pathways

The inhibition of AChE by this compound influences several biochemical pathways:

- Cell Signaling : Altered levels of acetylcholine can lead to dysregulation in signaling pathways involving neurotransmitters.

- Gene Expression : Changes in cellular signaling may affect gene expression profiles, particularly those related to stress responses and apoptosis.

Cellular Effects

Research indicates that this compound can significantly impact various cell types:

- Cytotoxicity : It has been shown to induce cytotoxic effects in neuronal cell lines, leading to increased cell death rates.

- DNA Damage : Studies have reported that exposure to organophosphates, including this compound, can result in DNA damage in agricultural workers, indicating potential genotoxicity .

Pharmacokinetics

Similar organophosphate compounds are known to be absorbed through:

- Skin

- Lungs

- Gastrointestinal Tract

The pharmacokinetic profile suggests a rapid distribution throughout the body, with potential accumulation in tissues due to its lipophilic nature.

Dosage Effects in Animal Models

Animal studies have demonstrated varying effects based on dosage:

- Low Doses : May cause subtle alterations in behavior and neurophysiology without overt toxicity.

- High Doses : Result in acute toxicity, characterized by symptoms such as muscle twitching, respiratory distress, and potential mortality.

Case Studies

- Occupational Exposure :

- Toxicological Assessments :

Summary Table of Biological Activity

属性

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTIGCLVQVVTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。